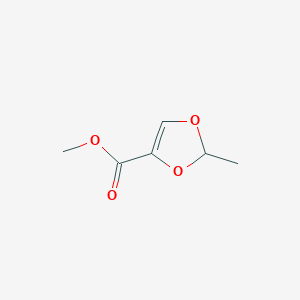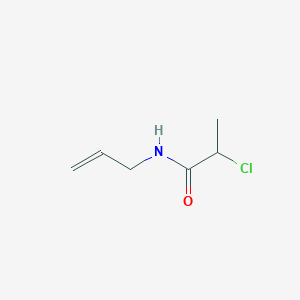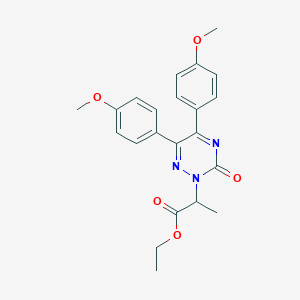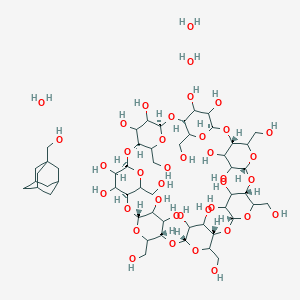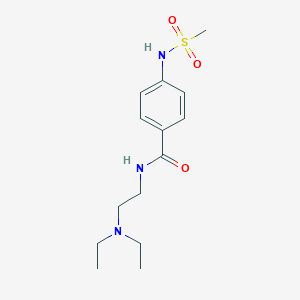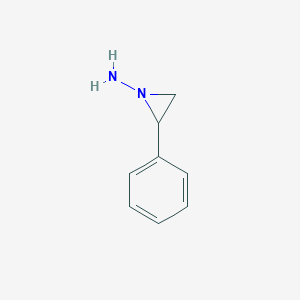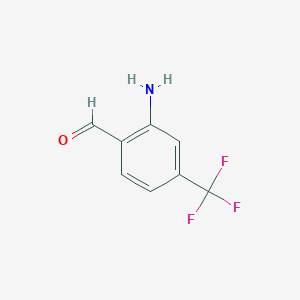
7-(1,3-Thiazolidin-2-ylmethyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1,3-Thiazolidin-2-ylmethyl)theophylline is an organic compound that has received significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of theophylline, which is a well-known bronchodilator used in the treatment of respiratory diseases. The addition of the thiazolidine ring to the theophylline molecule has been shown to enhance its pharmacological properties, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline have been studied extensively in vitro and in vivo. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It also has the potential to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 7-(1,3-Thiazolidin-2-ylmethyl)theophylline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline involves the reaction of theophylline with thiazolidine-2-thione in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline have been investigated in various scientific studies. One such study showed that this compound has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study demonstrated its potential as an anticancer agent, as it was found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
103814-80-8 |
|---|---|
Produktname |
7-(1,3-Thiazolidin-2-ylmethyl)theophylline |
Molekularformel |
C11H15N5O2S |
Molekulargewicht |
281.34 g/mol |
IUPAC-Name |
1,3-dimethyl-7-(1,3-thiazolidin-2-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C11H15N5O2S/c1-14-9-8(10(17)15(2)11(14)18)16(6-13-9)5-7-12-3-4-19-7/h6-7,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
SYXXIOHDIHFIDC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3NCCS3 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3NCCS3 |
Synonyme |
7-(1,3-thiazolidin-2-ylmethyl)theophylline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



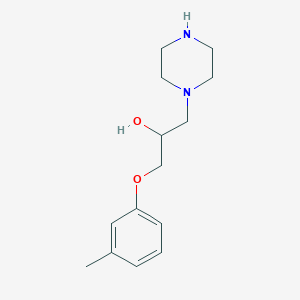
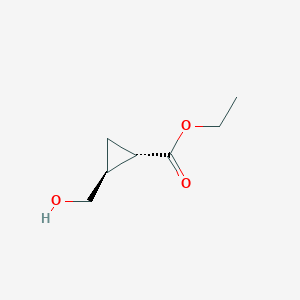
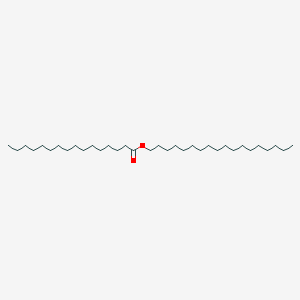
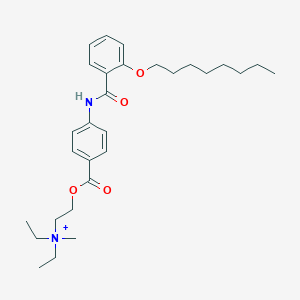
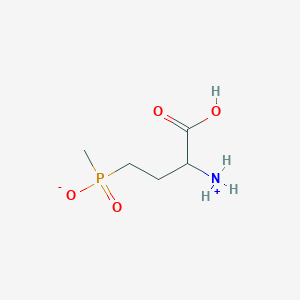
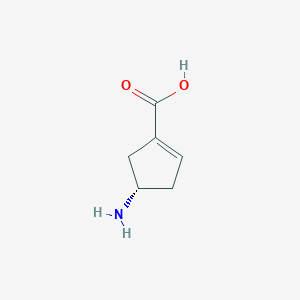
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
